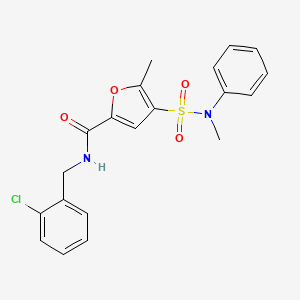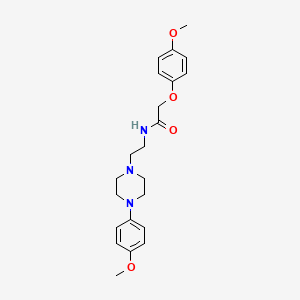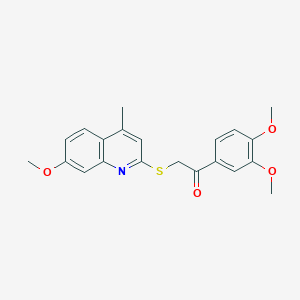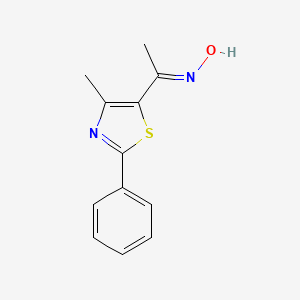![molecular formula C18H17N3O4S B2718395 4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172408-66-0](/img/structure/B2718395.png)
4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic and Photovoltaic Materials
Compounds with thiophene and pyrrolopyrimidine units have been explored for their electronic properties. For example, derivatives of diketopyrrolopyrrole (DPP) have been utilized as electron transport layers in polymer solar cells, enhancing power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015). These findings suggest that compounds with similar structural motifs may have applications in organic electronics and photovoltaic devices.
Antimicrobial and Antifungal Agents
Research on pyrimidine derivatives has demonstrated significant biological activity, including antimicrobial and antifungal effects. For instance, new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds synthesized from pyrano[2,3‐d]pyrimidine derivatives showed good inhibitory effects against various microorganisms (Younes et al., 2013). This indicates that structurally related compounds could serve as leads for developing new antimicrobial agents.
Anticancer Research
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For example, a study on the synthesis and biological evaluation of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists showed potential for treating reproductive diseases (Guo et al., 2003). This suggests the potential for compounds with similar structures to be explored in cancer research, especially as targeted therapies.
Corrosion Inhibition
Spiropyrimidinethiones have been investigated for their corrosion inhibition properties on metals, offering insights into their utility in protecting industrial materials (Yadav et al., 2015). The presence of thiophene and pyrimidine moieties in these compounds contributes to their effectiveness, which could be relevant for compounds with similar structures in corrosion inhibition applications.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-14-7-10(4-5-13(14)22)16-15-12(19-18(24)20-16)9-21(17(15)23)8-11-3-2-6-26-11/h2-7,16,22H,8-9H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUYSUSQCMMTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)


![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)

![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)

![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)
![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)